Methyl 4,5-dibromo-2-furoate

Description

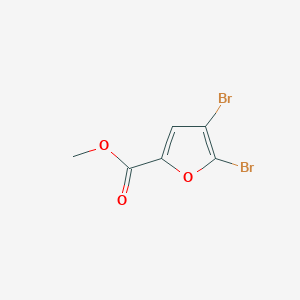

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-dibromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOPUTCGINQNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(O1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399732 | |

| Record name | Methyl 4,5-dibromo-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54113-41-6 | |

| Record name | Methyl 4,5-dibromo-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4,5-Dibromo-2-furancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4,5-dibromo-2-furoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 4,5-dibromo-2-furoate

For researchers, scientists, and professionals in drug development, this compound (CAS No. 54113-41-6) serves as a crucial chemical intermediate.[1][2] Its unique structure, featuring a furan ring with bromine substituents, provides enhanced reactivity, making it a valuable precursor in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its physical properties, synthesis protocols, and its role as a synthetic building block.

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder.[2][3] It is recognized as a key intermediate for synthesizing novel compounds, particularly in the development of anti-cancer agents like the Proximicin family of antibiotics.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 54113-41-6[1][2][4] |

| Molecular Formula | C₆H₄Br₂O₃[2][4][5] |

| Molecular Weight | 283.90 g/mol [2][4][5] |

| Appearance | White to light yellow powder or crystal[2][3] |

| Melting Point | 56 - 60 °C[2][3] |

| 58 °C[4][6] | |

| Boiling Point | 110 °C @ 0.8 mmHg[1][2][4] |

| 278.7 °C @ 760 mmHg[5] | |

| Density | 1.992 g/cm³[5] |

| Solubility | Soluble in Methanol[4] |

| Purity | ≥ 95% (GC)[2][3] |

| MDL Number | MFCD00092493[2][5] |

| PubChem ID | 4135083[2][5] |

| InChI Key | OIOPUTCGINQNRL-UHFFFAOYSA-N[5][6] |

| SMILES | COC(=O)C1=CC(=C(O1)Br)Br[5][6] |

Experimental Protocols

Synthesis of Methyl 4,5-dibromofuran-2-carboxylate

The following protocol details the synthesis of the title compound from 4,5-dibromofuran-2-carboxylic acid.[1] This procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by esterification with methanol.

Materials:

-

4,5-dibromofuran-2-carboxylic acid (500 mg, 1.9 mmol)

-

Dichloromethane (5.0 mL)

-

N,N-dimethylformamide (catalytic amount)

-

Oxalyl chloride (210 μL, 2.4 mmol)

-

Triethylamine (340 μL, 2.4 mmol)

-

Methanol (4.0 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixed solution of 4,5-dibromofuran-2-carboxylic acid in dichloromethane and a catalytic amount of N,N-dimethylformamide is cooled to 0 °C.[1]

-

Oxalyl chloride is added slowly, dropwise, to the solution.[1]

-

The reaction mixture is stirred at room temperature for 1 hour.[1]

-

The solvent is removed by distillation under reduced pressure.[1]

-

Triethylamine and methanol are added to the residue.[1]

-

The mixture is stirred for an additional hour at room temperature.[1]

-

The solvent is again removed by distillation under reduced pressure.[1]

-

Saturated aqueous sodium bicarbonate is added to the residue, and the product is extracted with ethyl acetate.[1]

-

The organic layer is washed sequentially with water and saturated brine.[1]

-

The washed organic layer is dried with anhydrous sodium sulfate.[1]

-

The solvent is removed by reduced pressure distillation to yield the target product, Methyl 4,5-dibromofuran-2-carboxylate (460 mg, 88% yield).[1]

-

The product is characterized by ¹H-NMR (400 MHz, CDCl₃), showing chemical shifts δ (ppm) of 3.90 (s, 3H) and 7.18 (s, 1H).[1]

Visualizations

Logical Relationship and Synthetic Role

The diagram below illustrates the role of this compound as a key intermediate in the synthesis of Proximicins, which are noted for their antibiotic and anticancer properties.[1]

Caption: Role as a synthetic intermediate.

Experimental Workflow for Synthesis

This workflow diagram visually represents the step-by-step laboratory procedure for the synthesis of this compound.

Caption: Synthesis workflow diagram.

References

- 1. Methyl-4,5-dibromo-2-furoate | 54113-41-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 4,5-Dibromo-2-furancarboxylate | 54113-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. labsolu.ca [labsolu.ca]

- 5. americanelements.com [americanelements.com]

- 6. Methyl 4,5-Dibromo-2-furancarboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Methyl 4,5-dibromo-2-furoate (CAS 54113-41-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,5-dibromo-2-furoate, with CAS number 54113-41-6, is a halogenated heterocyclic compound that serves as a versatile and crucial intermediate in organic synthesis. Its unique molecular architecture, featuring a furan ring substituted with two bromine atoms and a methyl ester group, imparts a high degree of reactivity, making it an invaluable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel pharmaceuticals, including anticancer and antibiotic agents. Detailed experimental protocols for its synthesis and potential synthetic transformations are presented, alongside a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] A comprehensive summary of its chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54113-41-6 | [1][2][3] |

| Molecular Formula | C₆H₄Br₂O₃ | [1][2][3] |

| Molecular Weight | 283.90 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 56 - 60 °C | [1] |

| Boiling Point | 110 °C at 0.8 mmHg | [1] |

| Purity | ≥ 95% (GC) | [1] |

| Synonyms | 4,5-Dibromo-2-furancarboxylic acid methyl ester, Methyl 4,5-dibromofuran-2-carboxylate, 4,5-Dibromo-2-furoic acid methyl ester | [1] |

| MDL Number | MFCD00092493 | [2] |

| PubChem CID | 4135083 | [2] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.18 (s, 1H), 3.90 (s, 3H) | [4] |

| ¹³C-NMR | Data not available in searched literature. | |

| Infrared (IR) | Data not available in searched literature. | |

| Mass Spectrometry (MS) | Data not available in searched literature. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from 4,5-dibromofuran-2-carboxylic acid.

Synthesis of this compound from 4,5-dibromofuran-2-carboxylic acid

This procedure involves the conversion of the carboxylic acid to its corresponding methyl ester.[4]

Experimental Protocol:

-

To a solution of 4,5-dibromofuran-2-carboxylic acid (500 mg, 1.9 mmol) in a mixture of dichloromethane (5.0 mL) and N,N-dimethylformamide at 0 °C, a catalytic amount of oxalyl chloride (210 μL, 2.4 mmol) is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

Triethylamine (340 μL, 2.4 mmol) and methanol (4.0 mL) are added to the residue.

-

The mixture is stirred for an additional hour at room temperature.

-

The solvent is again removed under reduced pressure.

-

A saturated aqueous solution of sodium bicarbonate is added, and the product is extracted with ethyl acetate.

-

The organic layer is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound.

References

An In-depth Technical Guide to Methyl 4,5-dibromo-2-furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4,5-dibromo-2-furoate, a key chemical intermediate in the synthesis of various high-value organic molecules. This document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its significant applications in pharmaceutical and agrochemical development.

Core Data Presentation

The quantitative properties of this compound are summarized in the table below, providing essential data for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Weight | 283.90 g/mol | [1][2][3][4] |

| Chemical Formula | C₆H₄Br₂O₃ | [1][2][3] |

| CAS Number | 54113-41-6 | [1][2][3] |

| Melting Point | 56 - 60 °C | [2][4] |

| Boiling Point | 110 °C at 0.8 mmHg | [2][5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Purity | ≥ 95% (GC) | [2] |

| Solubility | Soluble in Methanol | [3] |

| Synonyms | Methyl 4,5-dibromofuran-2-carboxylate, 4,5-Dibromo-2-furancarboxylic acid methyl ester | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are foundational for its use in a research and development setting.

Synthesis of this compound

This protocol details the synthesis of this compound from 4,5-dibromofuran-2-carboxylic acid.

Materials:

-

4,5-dibromofuran-2-carboxylic acid (1.0 eq)

-

Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF)

-

Oxalyl chloride (1.2-1.3 eq)

-

Triethylamine (1.2-1.3 eq)

-

Methanol (MeOH)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Water and saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4,5-dibromofuran-2-carboxylic acid in dichloromethane and a catalytic amount of N,N-dimethylformamide is prepared in a reaction vessel and cooled to 0 °C.

-

Oxalyl chloride is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for approximately 1 hour.

-

The solvent is removed by distillation under reduced pressure.

-

Triethylamine and methanol are added to the residue, and the mixture is stirred for an additional hour at room temperature.

-

Following the reaction, the solvent is again removed under reduced pressure.

-

The residue is redissolved in ethyl acetate, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed by reduced pressure distillation to yield the final product, this compound.[5]

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Application in Cross-Coupling Reactions (Representative Protocol)

The two bromine atoms on the furan ring make this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions are fundamental in creating more complex molecules by forming new carbon-carbon bonds. Below is a representative Sonogashira coupling protocol, which can be adapted for this substrate.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.0-2.2 eq, depending on desired mono- or di-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Amine base (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base.

-

Add the terminal alkyne via syringe.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 60-80 °C.

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Applications in Drug Discovery and Agrochemicals

This compound is not an end-product but a versatile building block. Its reactivity is leveraged in several fields, most notably in the development of pharmaceuticals and agrochemicals.

-

Pharmaceutical Development : This compound is a documented intermediate in the synthesis of Proximicins A, B, and C, a family of novel aminofuran compounds with antibiotic and potent anticancer properties.[5] The Proximicins have shown strong cytostatic effects against various human tumor cell lines. The synthesis pathway involves transforming the dibromofuran core into the characteristic 4-amino-furan-2-carboxylic acid structure of the final products.

-

Agrochemical Chemistry : It serves as a precursor for the formulation of pesticides and herbicides. The furan ring and bromine substituents can be modified to develop new active ingredients for crop protection.[2]

-

Organic and Material Science : Researchers utilize it as a starting material to create complex molecules with unique functionalities for applications in material science, such as compounds with enhanced thermal stability or specific chemical resistance.[2]

Logical Relationship Diagram:

Caption: From chemical intermediate to biological effect.

References

An In-Depth Technical Guide to Methyl 4,5-dibromo-2-furoate: Structure, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,5-dibromo-2-furoate is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of various organic molecules, most notably the Proximicin family of anticancer and antibiotic agents.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral data of this compound. Detailed experimental protocols for its synthesis and its conversion to key precursors for biologically active compounds are presented. Furthermore, this guide elucidates the role of this compound as a building block for Proximicins and explores the associated p53/p21 signaling pathway implicated in their anticancer activity.

Chemical Structure and Identification

This compound is a furan derivative characterized by bromine atoms at the 4 and 5 positions and a methyl ester group at the 2 position.

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | methyl 4,5-dibromofuran-2-carboxylate[2][3] |

| Synonyms | Methyl 4,5-dibromo-2-furancarboxylate, 4,5-Dibromo-2-furoic acid methyl ester, 4,5-Dibromofuran-2-carboxylic acid methyl ester[2][4][5][6][7] |

| CAS Number | 54113-41-6[2][4][5] |

| Molecular Formula | C₆H₄Br₂O₃[2][4] |

| Molecular Weight | 283.90 g/mol [2][4] |

| Canonical SMILES | COC(=O)C1=CC(=C(O1)Br)Br[2] |

| InChI Key | OIOPUTCGINQNRL-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Data

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 56-60 °C | [4][5] |

| Boiling Point | 110 °C at 0.8 mmHg | [1][4] |

| Solubility | Soluble in methanol. | [8] |

Spectroscopic Data

¹H-NMR (Proton Nuclear Magnetic Resonance):

A reported ¹H-NMR spectrum shows the following chemical shifts:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 3.90 | s | 3H | -OCH₃ | [1] |

| 7.18 | s | 1H | H-3 (furan ring) |[1] |

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):

No direct experimental data found. Predicted chemical shifts based on furan and substituted furan derivatives are provided below.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O (ester) | 158-162 |

| C2 (furan ring) | 142-146 |

| C3 (furan ring) | 115-119 |

| C4 (furan ring) | 110-114 |

| C5 (furan ring) | 120-124 |

| -OCH₃ | 52-56 |

IR (Infrared) Spectroscopy:

No direct experimental data found. Expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720-1740 | C=O stretching (ester) |

| ~1550-1600 | C=C stretching (furan ring) |

| ~1200-1300 | C-O stretching (ester) |

| ~1000-1100 | C-O-C stretching (furan ring) |

| ~550-650 | C-Br stretching |

MS (Mass Spectrometry):

No direct experimental data found. The expected molecular ion peak and major fragmentation patterns are outlined below.

| m/z | Fragment |

| 282/284/286 | [M]⁺ (isotopic pattern for two bromine atoms) |

| 251/253/255 | [M - OCH₃]⁺ |

| 223/225/227 | [M - COOCH₃]⁺ |

| 172/174 | [M - Br - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4,5-dibromofuran-2-carboxylic acid.[1]

Caption: Workflow for the synthesis of this compound.

Materials:

-

4,5-dibromofuran-2-carboxylic acid

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Oxalyl chloride

-

Triethylamine

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4,5-dibromofuran-2-carboxylic acid (1.0 eq) in a mixture of dichloromethane and a catalytic amount of N,N-dimethylformamide, slowly add oxalyl chloride (1.2 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

To the residue, add triethylamine (1.2 eq) and methanol (excess).

-

Stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

To the residue, add saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Synthesis of 4-Amino-2-furancarboxylic Acid Precursor (Illustrative)

This compound is a key starting material for Proximicins, which are based on a 4-amino-furan-2-carboxylic acid scaffold. A common synthetic strategy involves the displacement of one of the bromine atoms with an amine source, followed by reduction of the second bromine and hydrolysis of the ester. The following is a generalized protocol.

Materials:

-

This compound

-

Amine source (e.g., ammonia, benzylamine)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Sodium hydroxide

-

Hydrochloric acid

-

Appropriate solvents (e.g., methanol, ethanol, ethyl acetate)

Procedure:

-

Amination: Dissolve this compound in a suitable solvent and react with an excess of the chosen amine. The reaction may require heating. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Purify the resulting amino-furan derivative by column chromatography.

-

Debromination: Dissolve the purified amino-furan derivative in a suitable solvent (e.g., methanol or ethanol) and add a catalytic amount of Pd/C. Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) until the bromine is removed. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

Hydrolysis: Treat the debrominated product with an aqueous base (e.g., sodium hydroxide) to hydrolyze the methyl ester. After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the 4-amino-2-furancarboxylic acid. The product can then be isolated by filtration.

Biological Significance and Signaling Pathway

This compound is a crucial precursor for the synthesis of Proximicins A, B, and C, which are natural products exhibiting significant anticancer and antibiotic properties.[1] The anticancer activity of Proximicins has been linked to the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.

The p53 protein acts as a "guardian of the genome" and is activated in response to cellular stress, such as DNA damage. Activated p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis (programmed cell death) if the damage is irreparable. One of the key downstream targets of p53 is the p21 gene. The p21 protein binds to and inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby leading to cell cycle arrest, typically at the G1/S checkpoint. The induction of this pathway by Proximicins represents a key mechanism of their antitumor effect.

Caption: Proposed signaling pathway for Proximicin-induced anticancer activity.

Reactivity and Applications

The reactivity of this compound is dominated by the two bromine atoms on the furan ring. These halogens make the compound susceptible to various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to its utility as a versatile building block in organic synthesis.

Beyond its role in the synthesis of Proximicins, this compound is a valuable intermediate for the preparation of other substituted furans, which are common motifs in pharmaceuticals, agrochemicals, and materials science.[4]

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its well-defined structure and predictable reactivity make it an invaluable tool for the synthesis of complex molecules with potent biological activities. The information compiled in this guide, from its fundamental properties to its role in the synthesis of anticancer agents and the elucidation of their mechanism of action, underscores the importance of this compound as a key intermediate in the development of new therapeutic agents. Further research into the full range of its chemical transformations and the biological activities of its derivatives is warranted and holds promise for future scientific advancements.

References

- 1. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Proximicins A, B, and C-antitumor furan analogues of netropsin from the marine actinomycete Verrucosispora induce upregulation of p53 and the cyclin kinase inhibitor p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. halogenation of furan [quimicaorganica.org]

- 7. Proximicin A, B and C, novel aminofuran antibiotic and anticancer compounds isolated from marine strains of the actinomycete Verrucosispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 4,5-dibromo-2-furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 4,5-dibromo-2-furoate. This compound is a key intermediate in the synthesis of various bioactive molecules, including the Proximicin family of aminofuran antibiotics with anticancer properties.[1][2] A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and utilization in complex synthetic pathways.

Chemical Structure and Properties

This compound is a substituted furan derivative with the chemical formula C₆H₄Br₂O₃.[2][3][4] Its structure features a furan ring substituted with two bromine atoms at the 4 and 5 positions and a methyl ester group at the 2-position. The bromine substituents significantly influence the electronic environment of the furan ring, which is reflected in the ¹H NMR spectrum.[5]

Molecular Structure:

Caption: Chemical structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is relatively simple due to the substitution pattern on the furan ring. The key signals and their assignments are detailed below.

Quantitative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃) at 400 MHz.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.18 | Singlet (s) | 1H | H-3 (furan ring proton) |

| 3.90 | Singlet (s) | 3H | -OCH₃ (methyl ester protons) |

Interpretation of the Spectrum

-

Furan Proton (H-3): The single proton on the furan ring, located at the 3-position, appears as a singlet at approximately 7.18 ppm.[1] The absence of adjacent protons on the furan ring (due to bromine substitution at positions 4 and 5) results in no spin-spin coupling, hence the singlet multiplicity. The downfield chemical shift is characteristic of protons attached to aromatic furan rings, which are deshielded by the ring current and the electron-withdrawing nature of the adjacent ester group and bromine atoms.[5][6]

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group give rise to a sharp singlet at approximately 3.90 ppm.[1] These protons are chemically equivalent and do not couple with any other protons in the molecule, leading to a singlet signal.

The integration of the signals (1H for the furan proton and 3H for the methyl protons) is consistent with the number of protons in the respective chemical environments of the molecule.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay: 1.0 - 5.0 seconds

-

Acquisition Time: 2.0 - 4.0 seconds

-

Spectral Width: -2 to 12 ppm

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the internal standard TMS (δ = 0.00 ppm).

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift (δ) for each signal.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of a synthesized sample of this compound can be visualized as a logical workflow, from sample preparation to structural confirmation.

Caption: Logical workflow for the ¹H NMR analysis of this compound.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to accurately identify and characterize this compound using ¹H NMR spectroscopy. The provided data and protocols can serve as a valuable reference for routine analysis and in the development of novel synthetic methodologies.

References

Interpreting the Infrared Spectrum of Substituted Furans: A Technical Guide

This guide provides an in-depth analysis of the principles and techniques for interpreting the Fourier-Transform Infrared (FTIR) spectra of substituted furan derivatives. Furan, an electron-rich five-membered aromatic heterocycle, is a crucial structural motif in medicinal chemistry and drug development.[1] A comprehensive understanding of its spectroscopic properties is essential for the characterization, structural elucidation, and quality control of furan-containing compounds.[2] This document outlines the characteristic vibrational modes of the furan ring, the influence of substituents, experimental protocols for spectral acquisition, and a logical workflow for spectral interpretation.

Fundamental Vibrational Modes of the Furan Ring

The infrared spectrum of an organic molecule reveals the vibrational frequencies of its bonds, which are unique to its structure.[3][4] The furan molecule, being non-linear, possesses 21 fundamental vibrational modes.[5] The most characteristic and analytically useful absorptions are found in the mid-infrared region (4000 cm⁻¹ to 400 cm⁻¹). This region can be broadly divided into a functional group region (4000-1500 cm⁻¹) and a fingerprint region (1500-400 cm⁻¹), which is unique for every molecule.[3][6][7]

The principal vibrations of the unsubstituted furan ring serve as a baseline for interpreting the spectra of its derivatives. These key absorptions are summarized below.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity/Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak; typically appears just above the 3000 cm⁻¹ mark.[8] |

| C=C Ring Stretch | 1600 - 1450 | Medium to strong; often appears as a pair of bands.[9] |

| Ring Skeletal Vibrations ("Breathing") | 1414 - 1033 | Includes C-C and C-O stretching modes.[8] |

| =C-O-C= Asymmetric Stretch | ~1225, ~1199 | Strong; characteristic of the furan ring ether linkage.[10] |

| =C-O-C= Symmetric Stretch | ~1020 | A characteristic band for the furan ring.[10] |

| C-H Out-of-Plane Bend (γ-CH) | 900 - 700 | Strong; the exact position is highly indicative of the substitution pattern.[2] |

The Influence of Substituents on Furan's IR Spectrum

Substitution on the furan ring significantly alters the vibrational frequencies. The position, number, and electronic nature (electron-donating or electron-withdrawing) of the substituents influence the bond strengths and dipole moments, leading to predictable shifts in the IR absorption bands.

Substituents can cause shifts in the characteristic ring stretching frequencies. For instance, methyl substitution on the furan ring generally leads to an increase in the frequency of the ring stretching vibrations.[11] The bands associated with C=C and C-O-C stretching are particularly sensitive to these effects.

The strong C-H out-of-plane bending absorptions in the 900-700 cm⁻¹ region are highly diagnostic for determining the substitution pattern on the furan ring. The number and position of the remaining C-H bonds on the ring dictate the absorption frequency.

In addition to influencing the ring vibrations, substituents exhibit their own characteristic absorption bands. Identifying these bands is crucial for a complete structural elucidation. The table below summarizes the characteristic frequencies for common substituents on a furan ring.

| Substituent Group | Example Compound | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Nitro (-NO₂) | 2-Nitrofuran | Asymmetric NO₂ Stretch | 1535 - 1505 | [10] |

| Symmetric NO₂ Stretch | 1360 - 1340 | [10] | ||

| Aldehyde (-CHO) | Furfural | C-H Stretch (Fermi resonance) | 2847 - 2715 | [12] |

| C=O Stretch | ~1680 | [12] | ||

| Methyl (-CH₃) | 2-Methylfuran | C-H Asymmetric/Symmetric Stretch | 2980 - 2850 | [8] |

| C-H Asymmetric/Symmetric Bend | 1460 - 1375 | |||

| Cyano (-CN) | 2-Furonitrile | C≡N Stretch | ~2230 | [13] |

The following tables provide a more detailed summary of the observed IR absorption frequencies for differently substituted furan derivatives.

Table 1: Characteristic IR Frequencies for 2-Substituted Furans

| Vibrational Mode | 2-Methylfuran (cm⁻¹) | 2-Nitrofuran (cm⁻¹) | Furfural (cm⁻¹) | Notes |

| Aromatic C-H Stretch | ~3100 | ~3120 | ~3130 | |

| C=C Ring Stretch | ~1580, ~1510 | ~1570, ~1470 | ~1565, ~1480 | Position is sensitive to the electronic effect of the substituent. |

| =C-O-C= Asymmetric Stretch | ~1214 | ~1250 | ~1260 | |

| C-H Out-of-Plane Bend | 930, 887, 736 | ~880, ~760 | ~925, ~760 | Multiple bands are observed due to the three adjacent ring hydrogens. The band around 750 cm⁻¹ is often characteristic of 2-substitution. |

| Substituent Bands | ||||

| NO₂ Asymmetric/Symmetric | N/A | ~1530, ~1350 | N/A | Strong, characteristic absorptions.[10] |

| C=O Stretch | N/A | N/A | ~1680 | Strong absorption. |

Table 2: Characteristic IR Frequencies for 2,5-Disubstituted Furans

| Vibrational Mode | 2,5-Dimethylfuran (cm⁻¹) | 2,5-Dinitrofuran (cm⁻¹) | Notes |

| Aromatic C-H Stretch | ~3115 | ~3140 | |

| C=C Ring Stretch | ~1622, ~1565 | ~1610, ~1550 | |

| =C-O-C= Asymmetric Stretch | ~1213 | ~1240 | |

| C-H Out-of-Plane Bend | ~800 | ~820 | A single strong band is expected due to the two equivalent C-H bonds. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of solid and liquid samples due to its minimal sample preparation and non-destructive nature.[2][4]

Methodology:

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, such as one with a diamond or zinc selenide crystal. Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: Before analyzing the sample, acquire a background spectrum. This is done with a clean, empty ATR crystal. This spectrum measures the absorbance of the ambient environment and the instrument itself and will be subtracted from the sample spectrum.

-

Sample Preparation:

-

Liquids: Place one or two drops of the liquid sample directly onto the center of the ATR crystal to ensure full coverage.

-

Solids: Place a small amount of the solid powder onto the crystal. Use a pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Initiate the sample scan. The spectrometer will direct a beam of infrared radiation through the ATR crystal. The beam will reflect internally and penetrate a small distance into the sample at the points of contact.

-

The detector measures the attenuated radiation. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting interferogram is then Fourier-transformed by the instrument's software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

-

Data Processing:

-

The software automatically subtracts the previously collected background spectrum from the sample spectrum.

-

If necessary, apply baseline and ATR corrections to account for variations in the path length with wavenumber.

-

Visualization of the Interpretation Workflow

The process of interpreting an IR spectrum of a substituted furan can be visualized as a logical workflow. This involves a systematic examination of different regions of the spectrum to identify key features that, when combined, lead to the elucidation of the molecular structure.

Caption: Logical workflow for the systematic interpretation of a substituted furan IR spectrum.

Conclusion

Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique for the structural characterization of substituted furan derivatives. A systematic approach, beginning with the identification of characteristic furan ring vibrations followed by the analysis of substituent-specific bands and substitution-pattern-dependent C-H bending modes, allows for a detailed structural elucidation. The data and workflows presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge to confidently interpret the IR spectra of this important class of heterocyclic compounds. For unambiguous structure confirmation, it is always recommended to use IR spectroscopy in conjunction with other analytical methods like NMR and mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpcsonline.com [ijpcsonline.com]

- 7. rjpn.org [rjpn.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ecommons.udayton.edu [ecommons.udayton.edu]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Maze: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Brominated Esters

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into an ester molecule significantly influences its fragmentation behavior under mass spectrometry (MS) analysis. Understanding these fragmentation patterns is crucial for the structural elucidation, identification, and quantification of brominated compounds in various fields, including pharmaceutical development, environmental analysis, and metabolomics. This technical guide provides a comprehensive overview of the core principles governing the mass spectral fragmentation of brominated esters, detailed experimental protocols, and a quantitative analysis of fragmentation patterns for selected compounds.

Core Fragmentation Pathways of Brominated Esters

The fragmentation of brominated esters upon electron ionization (EI) is primarily dictated by the interplay between the ester functional group and the bromine atom. The key fragmentation pathways include alpha-cleavage, McLafferty rearrangement, and cleavage of the carbon-bromine bond, all influenced by the characteristic isotopic pattern of bromine.

Isotopic Signature of Bromine: A hallmark of bromine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in two molecular ion peaks, [M]+• and [M+2]+•, of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic "doublet" is a powerful diagnostic tool for identifying the presence of a single bromine atom in a molecule. For compounds containing n bromine atoms, the isotopic cluster will consist of n+1 peaks.

Alpha-Cleavage: This is a common fragmentation pathway for esters, involving the cleavage of the C-C bond adjacent to the carbonyl group (the α-carbon). For brominated esters, alpha-cleavage can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl carbon and the α-carbon bearing the bromine atom is a prominent fragmentation route. The resulting acylium ion is resonance-stabilized.

McLafferty Rearrangement: This rearrangement is characteristic of esters with a sufficiently long alkyl chain (at least a γ-hydrogen). It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene and a charged enol. The presence of a bromine atom on the acyl chain can influence the likelihood of this rearrangement.

Carbon-Bromine Bond Cleavage: The C-Br bond is relatively weak and can undergo homolytic or heterolytic cleavage. Homolytic cleavage results in the formation of an alkyl radical and a bromine radical, while heterolytic cleavage can lead to the formation of a carbocation and a bromide ion. The loss of a bromine radical is a common fragmentation pathway.

Quantitative Fragmentation Data of Selected Brominated Esters

The following tables summarize the major fragment ions and their relative abundances for three representative brominated esters, as determined by electron ionization mass spectrometry. The data is sourced from the NIST Mass Spectrometry Data Center.

Table 1: Major Fragment Ions of Methyl Bromoacetate

| m/z | Proposed Fragment | Relative Abundance (%) |

| 153/155 | [M]+• (Molecular Ion) | 5 |

| 121/123 | [M - OCH3]+ | 10 |

| 93/95 | [M - COOCH3]+ | 100 (Base Peak) |

| 79/81 | [Br]+ | 15 |

| 59 | [COOCH3]+ | 40 |

| 43 | [CH3CO]+ | 25 |

Table 2: Major Fragment Ions of Ethyl Bromoacetate

| m/z | Proposed Fragment | Relative Abundance (%) |

| 167/169 | [M]+• (Molecular Ion) | 3 |

| 121/123 | [M - OC2H5]+ | 15 |

| 93/95 | [M - COOC2H5]+ | 100 (Base Peak) |

| 88 | [BrCH2CO]+ | 40 |

| 73 | [COOC2H5]+ | 30 |

| 45 | [OC2H5]+ | 50 |

| 29 | [C2H5]+ | 60 |

Table 3: Major Fragment Ions of Ethyl 2-bromopropanoate

| m/z | Proposed Fragment | Relative Abundance (%) |

| 181/183 | [M]+• (Molecular Ion) | 2 |

| 135/137 | [M - OC2H5]+ | 20 |

| 107/109 | [M - COOC2H5]+ | 100 (Base Peak) |

| 102 | [BrCH(CH3)CO]+ | 35 |

| 73 | [COOC2H5]+ | 45 |

| 45 | [OC2H5]+ | 55 |

| 29 | [C2H5]+ | 70 |

Experimental Protocols for GC-MS Analysis of Brominated Esters

The following provides a generalized yet detailed methodology for the analysis of brominated esters using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

1. Sample Preparation:

-

Extraction: For complex matrices (e.g., biological tissues, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed. A common approach involves extraction with a non-polar solvent like hexane or a mixture of hexane and dichloromethane.

-

Derivatization (if necessary): If the target analyte is a brominated fatty acid, it must be converted to its corresponding ester (e.g., methyl ester) prior to GC-MS analysis. This is commonly achieved by reaction with a methylating agent such as BF3-methanol or methanolic HCl.

-

Cleanup: The extract may require a cleanup step to remove interfering substances. This can be accomplished using techniques like column chromatography on silica gel or Florisil.

-

Final Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume suitable for injection.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: A high-resolution gas chromatograph equipped with a split/splitless injector is recommended.

-

GC Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

-

Injector: The injector is typically operated in splitless mode to enhance sensitivity for trace analysis. Injector temperature is usually set to 250-280 °C.

-

Oven Temperature Program: The temperature program should be optimized to achieve good separation of the target analytes. A typical program might be:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/minute to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer can be used.

-

Ionization Mode: Electron Ionization (EI) is the most common ionization technique for this type of analysis, typically with an ionization energy of 70 eV. Negative Ion Chemical Ionization (NICI) can also be used and may offer higher sensitivity for some brominated compounds.[1][2]

-

Mass Analyzer Mode: Data can be acquired in full scan mode to obtain complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[1]

-

Transfer Line Temperature: The transfer line connecting the GC to the MS should be maintained at a temperature high enough to prevent condensation of the analytes (e.g., 280-300 °C).

3. Data Analysis:

-

Peak Identification: Analytes are identified by comparing their retention times and mass spectra with those of authentic standards or with entries in a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library). The characteristic bromine isotope pattern is a key confirmation parameter.

-

Quantification: Quantification is typically performed using an internal standard method. A deuterated or 13C-labeled analog of the target analyte is an ideal internal standard. Calibration curves are constructed by analyzing standards of known concentrations.

Visualizing Fragmentation and Workflows

The following diagrams, generated using the DOT language, illustrate the core fragmentation pathways and a typical experimental workflow for the analysis of brominated esters.

Caption: Core fragmentation pathways of brominated esters.

Caption: A typical experimental workflow for GC-MS analysis.

Caption: Alpha-cleavage pathways for ethyl bromoacetate.

This guide provides a foundational understanding of the mass spectrometric behavior of brominated esters. For specific applications, optimization of the experimental parameters and careful interpretation of the mass spectra in the context of the sample matrix are essential for accurate and reliable results.

References

A Comprehensive Technical Guide to the Solubility of Methyl 4,5-dibromo-2-furoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 4,5-dibromo-2-furoate. Due to the limited availability of public quantitative data, this document focuses on providing a robust framework for researchers to determine the solubility of this compound through established experimental protocols.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide outlines the predicted solubility profile and provides detailed methodologies for its empirical determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound—a moderately polar ester with two bromine atoms—suggests solubility in a range of common organic solvents. A qualitative prediction of its solubility is presented below.

It is imperative to note that the quantitative solubility data for this compound is not widely available in published literature. The following table is intended as a guide for selecting appropriate solvents for experimental determination.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. Researchers are encouraged to determine this data experimentally using the protocols outlined in the subsequent sections. A template for recording such data is provided below.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Quantitative Solubility ( g/100 mL) |

| Methanol | CH₃OH | 5.1 | Soluble | Data to be determined |

| Ethanol | C₂H₅OH | 4.3 | Soluble | Data to be determined |

| Acetone | C₃H₆O | 5.1 | Soluble | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Data to be determined |

| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble | Data to be determined |

| Chloroform | CHCl₃ | 4.1 | Soluble | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | Data to be determined |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | Data to be determined |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | Data to be determined |

| Water | H₂O | 10.2 | Insoluble | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended. The choice of method will depend on the required accuracy, sample amount, and available equipment.

General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

Caption: A logical workflow for the experimental determination of solubility.

Shake-Flask Method for Preparing a Saturated Solution

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Erlenmeyer flask with a screw cap or ground-glass stopper

-

Magnetic stirrer and stir bar, or an orbital shaker

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in the Erlenmeyer flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a magnetic stirrer or orbital shaker at a constant rate.

-

Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solute reaches a constant value.

Phase Separation

After equilibration, the solid and liquid phases must be separated without altering the composition of the saturated solution.

Procedure:

-

Allow the suspension to settle for a short period at the equilibration temperature.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.45 µm) to remove any undissolved solid particles. Alternatively, the solution can be centrifuged at the equilibration temperature, and the supernatant carefully decanted.

Quantitative Analysis of the Saturated Solution

The concentration of this compound in the clear, saturated filtrate can be determined by several methods.

This method is straightforward and does not require sophisticated instrumentation but is best suited for non-volatile solutes.[2][3][4]

Procedure:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a known volume of the saturated filtrate into the evaporating dish and weigh it again (W₂).

-

Gently evaporate the solvent under reduced pressure or in a fume hood.

-

Dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of the solute until a constant weight is achieved (W₃).

-

The mass of the dissolved solute is (W₃ - W₁), and the mass of the solvent is (W₂ - W₃).

-

Calculate the solubility in grams of solute per 100 g of solvent or convert to g/100 mL using the solvent's density.

This method is suitable if this compound exhibits a characteristic UV absorbance in the chosen solvent.[5][6]

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Accurately dilute a known volume of the saturated filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers in organic synthesis and drug development can obtain reliable solubility data, which is essential for the effective utilization of this compound in their work. The provided workflow and methodologies offer a clear path to generating this critical physicochemical property.

References

Stability and Storage of Dibrominated Furan Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibrominated furan compounds are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. However, the inherent reactivity of the furan ring, coupled with the presence of bromine substituents, presents unique challenges regarding their stability and storage. This technical guide provides an in-depth overview of the stability of dibrominated furan compounds, recommended storage conditions, and analytical methodologies for their assessment.

General Stability and Recommended Storage

Dibrominated furan compounds are sensitive to a variety of environmental factors that can lead to degradation. Key considerations for their storage and handling include:

-

Temperature: To minimize degradation, dibrominated furans should be stored at refrigerated temperatures, typically between 2°C and 8°C.[1]

-

Atmosphere: These compounds can be sensitive to air and moisture.[1] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidative degradation.[2]

-

Light: Exposure to light can promote photochemical degradation.[3] Therefore, dibrominated furan compounds should be stored in amber vials or other light-protecting containers.

-

Stabilizers: Some commercial preparations of dibrominated furans are supplied with stabilizers, such as magnesium oxide, to enhance their shelf life.[1]

Organic compounds, in general, can degrade over time due to factors like temperature, oxygen, and moisture.[4] While chemically stable substances can have a long shelf life under proper conditions, reactive compounds require more stringent storage.[5] For low-molecular-weight organic compounds, storage in a cool, dry, and dark place is often sufficient for short to medium-term storage (1 to 5 years).[5]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many organic compounds, influenced by pH.[6] Studies on furan and its derivatives indicate that the furan ring can undergo acid-catalyzed hydrolysis, leading to ring-opening.[10][11][12] Electron-withdrawing substituents can increase the stability of the furan ring against acid-catalyzed opening.[13]

Typical Conditions for Hydrolytic Forced Degradation: [14]

-

Acidic: 0.1 M to 1 M HCl at room temperature, with heating to 50-60°C if no degradation is observed.

-

Basic: 0.1 M to 1 M NaOH at room temperature, with heating to 50-60°C if no degradation is observed.

-

Neutral: Water at elevated temperatures.

Oxidative Degradation

Dibrominated furans may be susceptible to oxidation. Forced degradation studies typically employ an oxidizing agent like hydrogen peroxide.

Typical Conditions for Oxidative Forced Degradation: [15]

-

3% to 30% hydrogen peroxide at room temperature.

Thermal Degradation

Elevated temperatures are used to assess the thermal stability of the compound. Studies on brominated flame retardants, which can contain furan structures, show that thermal decomposition at high temperatures (280–900°C) leads to the formation of brominated products of incomplete combustion.[13] However, for pharmaceutical stability testing, more relevant temperatures are used.

Typical Conditions for Thermal Forced Degradation: [16]

-

Dry heat at temperatures such as 40°C, 60°C, or higher, depending on the compound's melting point and expected stability.

Photodegradation

Photostability testing is essential to determine if a compound is sensitive to light.[17] Studies on novel brominated flame retardants have shown that they can undergo photochemical transformation under simulated sunlight, with degradation kinetics following a first-order model.[3] The degradation pathways often involve debromination and ether bond cleavage.[3]

Typical Conditions for Photostability Testing (ICH Q1B): [17]

-

Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Potential Degradation Pathways

Based on the chemistry of furans and halogenated aromatic compounds, several degradation pathways for dibrominated furans can be postulated. These pathways need to be confirmed through the identification of degradation products in forced degradation studies.

Analytical Methodologies for Stability Assessment

The development of a stability-indicating analytical method is paramount for accurately quantifying the decrease of the active substance and the increase of degradation products.[16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products and process-related impurities.[18]

Illustrative HPLC Method Development Workflow:

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. soc.chim.it [soc.chim.it]

- 12. chemtube3d.com [chemtube3d.com]

- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. biomedres.us [biomedres.us]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4,5-dibromo-2-furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4,5-dibromo-2-furoate, a key intermediate in the synthesis of various pharmaceuticals, including the Proximicin family of anticancer and antibiotic compounds.[1] This document outlines two primary synthetic routes, detailed experimental protocols, and the known physicochemical and spectroscopic properties of the target compound.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 54113-41-6 | [1][2][4] |

| Molecular Formula | C₆H₄Br₂O₃ | [2][4] |

| Molecular Weight | 283.90 g/mol | [2] |

| Melting Point | 56-60 °C | [2] |

| Boiling Point | 110 °C at 0.8 mmHg | [1][2] |

| Appearance | White to light yellow powder/crystal | [2] |

Synthesis Methodologies

Two primary methods for the synthesis of this compound are detailed below. The first is an esterification of 4,5-dibromofuran-2-carboxylic acid, and the second is a direct bromination of methyl 2-furoate.

Method 1: Esterification of 4,5-Dibromofuran-2-carboxylic Acid

This method involves the conversion of the carboxylic acid to an acid chloride followed by esterification with methanol.

Materials:

-

4,5-dibromofuran-2-carboxylic acid

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine

-

Methanol

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Saturated brine

Procedure:

-

A solution of 4,5-dibromofuran-2-carboxylic acid (500 mg, 1.9 mmol) in dichloromethane (5.0 mL) and N,N-dimethylformamide is cooled to 0 °C.[1]

-

A catalytic amount of oxalyl chloride (210 μL, 2.4 mmol) is added dropwise to the cooled solution.[1]

-

The reaction mixture is stirred at room temperature for 1 hour.[1]

-

The solvent is removed under reduced pressure.[1]

-

Triethylamine (340 μL, 2.4 mmol) and methanol (4.0 mL) are added to the residue, and the mixture is stirred for an additional hour at room temperature.[1]

-

Following the reaction, the solvent is again removed by distillation under reduced pressure.[1]

-

The residue is taken up in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.[1]

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.[1]

Yield: 460 mg (88%) of Methyl 4,5-dibromofuran-2-carboxylate.[1]

Caption: Workflow for the synthesis of this compound via esterification.

Method 2: Direct Bromination of Methyl 2-furoate

This approach involves the direct bromination of commercially available methyl 2-furoate.

Materials:

-

Methyl 2-furoate

-

Bromine

-

Chloroform

Procedure:

-

In a reactor equipped with an agitator and a reflux condenser, dissolve methyl 2-furoate (126 g, 1 mole) in 250 cc of chloroform and heat to reflux.

-

Add bromine (133 cc, 2.5 moles) to the mixture at a rate of 20 cc per hour.

-

Maintain the mixture under reflux for an extended period (e.g., 350 hours) to achieve dibromination.

-

The resulting product is a mixture containing predominantly this compound, along with methyl 5-bromo-2-furoate and traces of methyl 3,4,5-tribromo-2-furoate.

-

Further purification by distillation or chromatography is required to isolate the pure this compound.

Note: This method results in a product mixture, and the isolation of the desired compound can be challenging.

Caption: Workflow for the synthesis of this compound via direct bromination.

Characterization Data

A summary of the available spectroscopic data for the characterization of this compound is provided below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows two distinct singlets, corresponding to the methyl ester protons and the lone proton on the furan ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.90 | s | 3H | -OCH₃ |

| 7.18 | s | 1H | H-3 |

Spectrometer: 400 MHz Solvent: CDCl₃

Spectroscopic Data (¹³C NMR, IR, Mass Spectrometry)

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its primary application lies in its use as a key intermediate for the synthesis of aminofuran antibiotics and anticancer compounds, such as Proximicins A, B, and C.[1] The dibromo functionality allows for further chemical modifications, making it a versatile precursor for the development of novel therapeutic agents.[2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Proximicins Using Methyl 4,5-dibromo-2-furoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the total synthesis of proximicins A, B, and C, a family of naturally occurring aminofuran antibiotics with significant cytotoxic and antitumor properties. The synthetic strategy hinges on the use of Methyl 4,5-dibromo-2-furoate as a key starting material to construct the central 4-amino-2-furan carboxylic acid core, a unique γ-amino acid characteristic of the proximicin family.

Introduction

Proximicins A, B, and C, isolated from the marine actinomycete Verrucosispora, have garnered considerable interest in the field of medicinal chemistry due to their potent biological activities, including the induction of apoptosis in various cancer cell lines.[1][2] Their unique chemical architecture, featuring a 2,4-disubstituted furan amino acid core, presents a compelling synthetic challenge. The synthetic route outlined herein is based on published total syntheses, which employ a convergent strategy.[3][4] This involves the initial preparation of a versatile N-Boc-protected 4-aminofuran-2-carboxylate building block from this compound, followed by its elaboration into the final natural products.

Overall Synthetic Workflow

The total synthesis of proximicins A, B, and C from this compound can be conceptually divided into three main stages:

-

Synthesis of the Key Furan Building Block: Conversion of this compound into the pivotal intermediate, Methyl 4-(tert-butoxycarbonylamino)-2-furoate . This is achieved through a regioselective amination reaction, followed by protection of the resulting amino group.

-

Elaboration of the Proximicin Backbones: Hydrolysis of the methyl ester of the key furan building block, followed by sequential amide bond formations to append the characteristic side chains of proximicins A, B, and C.

-

Final Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final proximicin products.

Caption: Overall workflow for the synthesis of Proximicins A, B, and C.

Stage 1: Synthesis of the Key Furan Building Block

The initial and most critical phase of the synthesis is the regioselective introduction of an amino group at the C4 position of the furan ring. This is followed by the protection of this amino group, yielding a stable and versatile building block for the subsequent construction of the proximicin backbones.

Caption: Synthetic route to the key furan building block.

Experimental Protocols: Stage 1

Protocol 1.1: Synthesis of Methyl 4-amino-5-bromo-2-furoate (Representative Protocol)

This protocol is a representative example of a Buchwald-Hartwig amination adapted for the regioselective amination of this compound.

-

To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Add a suitable base (e.g., NaOtBu, 2.0-2.5 eq).

-

Add an ammonia surrogate (e.g., benzophenone imine, 1.1-1.2 eq) followed by a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

The filtrate containing the imine adduct is then treated with an aqueous acid (e.g., 2M HCl) and stirred vigorously for 1-2 hours to hydrolyze the imine.

-

Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-amino-5-bromo-2-furoate.

Protocol 1.2: Synthesis of Methyl 4-(tert-butoxycarbonylamino)-5-bromo-2-furoate

-

Dissolve Methyl 4-amino-5-bromo-2-furoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Protocol 1.3: Synthesis of Methyl 4-(tert-butoxycarbonylamino)-2-furoate

-

Dissolve Methyl 4-(tert-butoxycarbonylamino)-5-bromo-2-furoate (1.0 eq) in a solvent such as methanol or ethyl acetate.

-

Add a palladium catalyst on activated carbon (Pd/C, 5-10 mol% by weight).

-

Add a base (e.g., triethylamine, 1.1 eq) to act as a halogen scavenger.

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through celite to remove the catalyst, and wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired product, which is often pure enough for the next step.

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 1.1 | Methyl 4-amino-5-bromo-2-furoate | This compound | Pd₂(dba)₃, XPhos, NaOtBu, Benzophenone imine, then HCl | 60-75 (representative) |

| 1.2 | Methyl 4-(Boc-amino)-5-bromo-2-furoate | Methyl 4-amino-5-bromo-2-furoate | (Boc)₂O, Et₃N | >95 (often quantitative) |

| 1.3 | Methyl 4-(Boc-amino)-2-furoate | Methyl 4-(Boc-amino)-5-bromo-2-furoate | H₂, Pd/C, Et₃N | >90 |

Stage 2 & 3: Assembly of Proximicins and Final Deprotection

With the key furan building block in hand, the synthesis proceeds with the hydrolysis of the methyl ester, followed by amide coupling to introduce the specific side chains for each proximicin, and a final deprotection step.

Caption: Final steps in the synthesis of Proximicins A, B, and C.

Experimental Protocols: Stage 2 & 3

Protocol 2.1: Synthesis of 4-(tert-butoxycarbonylamino)-2-furoic Acid

-

Dissolve Methyl 4-(tert-butoxycarbonylamino)-2-furoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with a cold aqueous acid (e.g., 1M HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid, which is typically used without further purification.

Protocol 2.2: General Amide Coupling Procedure (Representative)

-

In an inert atmosphere, dissolve 4-(tert-butoxycarbonylamino)-2-furoic acid (1.0 eq) in a dry polar aprotic solvent like DMF or DCM.

-

Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt, 1.1-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the appropriate amine side chain (1.0-1.1 eq):

-

For Proximicin A : A protected form of N¹-(3-aminopropyl)butane-1,4-diamine (spermidine).

-

For Proximicin B : Tyramine.

-

For Proximicin C : Tryptamine.

-

-

Continue stirring at room temperature for 4-16 hours.

-